molecular formula C26H28N4O4 B2887515 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1226433-94-8

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2887515
CAS No.: 1226433-94-8
M. Wt: 460.534
InChI Key: IUNQGTZQEKVJPW-UHFFFAOYSA-N
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Description

The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 3-butyl substituent on the pyrrolopyrimidine core, a phenyl group at position 7, and an acetamide linkage to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance binding affinity through electron-donating effects, while the butyl chain could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-4-5-13-29-17-27-24-20(18-9-7-6-8-10-18)15-30(25(24)26(29)32)16-23(31)28-19-11-12-21(33-2)22(14-19)34-3/h6-12,14-15,17H,4-5,13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNQGTZQEKVJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds. Its molecular formula is C26H26N4O4C_{26}H_{26}N_{4}O_{4}, with a molecular weight of 458.5 g/mol. The structure features a pyrrolo core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC26H26N4O4
Molecular Weight458.5 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds related to pyrrolo[3,2-d]pyrimidines exhibit anticancer properties through various mechanisms:

  • Inhibition of Tumor Growth : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related compound demonstrated an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors (FRα) .
  • Targeting One-carbon Metabolism : The compound's ability to modulate mitochondrial and cytosolic one-carbon metabolism has been linked to its antitumor efficacy. This pathway is crucial for nucleotide and amino acid biosynthesis, essential for rapidly dividing cancer cells .
  • Mechanism of Action : The interaction of this compound with specific molecular targets involved in folate metabolism suggests its potential as a targeted therapy for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , particularly against Mycobacterium tuberculosis. In vitro studies have shown promising results:

  • Inhibitory Concentrations : Compounds structurally similar to the target compound have exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
  • Safety Profile : These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .

Study on Anticancer Efficacy

A study published in Molecular Cancer Therapeutics highlighted the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in targeting cancer cells. The most active analogs showed significant inhibition of cell proliferation in vitro and were effective in vivo in xenograft models .

Study on Antimycobacterial Activity

Another research effort focused on synthesizing and testing various derivatives for their antitubercular activity. The findings revealed that specific modifications to the pyrrolo structure enhanced potency against M. tuberculosis, providing a basis for developing new treatments for tuberculosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Pyrrolopyrimidine Derivatives

Key structural variations among analogues include substitutions at the 3-position of the pyrrolopyrimidine core and modifications to the acetamide-linked aryl group. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Core Substituent (Position 3) Acetamide-Linked Group Molecular Weight Key Features
Target Compound 3-butyl 3,4-dimethoxyphenyl ~463.5 g/mol* Enhanced lipophilicity (butyl), electron-rich aryl
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl...-N-[2-(trifluoromethyl)phenyl]acetamide 3-(3-methoxypropyl) 2-(trifluoromethyl)phenyl ~460.45 g/mol Increased polarity (methoxypropyl), electron-withdrawing CF3
N-(3-chlorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl...acetamide (L935-0730) 3-(2-methoxyethyl) 3-chlorophenyl 436.9 g/mol Moderate lipophilicity, chloro substituent
Ethyl 2-{2-[3-(2-methoxyethyl)-4-oxo-7-phenyl...acetamido}benzoate (L935-0753) 3-(2-methoxyethyl) Ethyl benzoate 474.52 g/mol Prodrug potential (ester group)

*Estimated based on molecular formula.

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